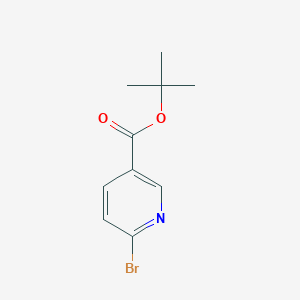

tert-Butyl 6-bromonicotinate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds with tert-butyl groups can involve various strategies, including nucleophilic substitution reactions, as seen in the synthesis of organoselenium compounds derived from 1-bromo-4-tert-butyl-2,6-di(formyl)benzene . The tert-butyl group can also be introduced through alkylation reactions, as demonstrated in the synthesis of bromo-functionalized indoles and quinoxalines . Atom transfer radical polymerization (ATRP) is another method used to introduce tert-butyl groups, as shown in the synthesis of poly(tert-butyl methacrylate) macrointermediates .

Molecular Structure Analysis

The molecular structure of compounds containing tert-butyl groups can be characterized using various spectroscopic techniques, including NMR and X-ray diffraction (XRD). For instance, the tert-butyl group has been used as an NMR tag in high-molecular-weight systems due to its distinct singlet resonance . XRD has been employed to determine the crystal structure of tert-butyl-substituted compounds, providing insights into their molecular geometry and potential intramolecular interactions .

Chemical Reactions Analysis

Compounds with tert-butyl groups can participate in a range of chemical reactions. For example, the tert-butyl group can activate imines for the addition of nucleophiles, as seen in the synthesis of amines using N-tert-butanesulfinyl imines . The presence of a tert-butyl group can also influence the outcome of halogenation reactions, as observed in the unexpected formation of a cyclic selenenate ester instead of the anticipated selenenyl halides .

Physical and Chemical Properties Analysis

The incorporation of a tert-butyl group into a molecule can significantly affect its physical and chemical properties. It can increase the lipophilicity of a compound and potentially decrease its metabolic stability . The steric bulk of the tert-butyl group can also prevent certain molecular interactions, such as π-π stacking, which can influence the packing and solid-state properties of the compound .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

Preparation of Aminonicotinic Acid tert-Butyl Esters : Research outlines procedures for preparing tert-butyl esters of aminonicotinic acids, including the use of 5-bromonicotinic acid as a precursor. This method is significant for heterocyclic chemistry, providing a pathway to synthesize derivatives without the need for intermediate purification (Wright, 2012).

Investigation of tert-Butyl Isosteres : A study evaluating tert-butyl isosteres, including tert-Butyl 6-bromonicotinate, highlights their impact on the physicochemical and pharmacokinetic properties of bioactive compounds. The research provides insights into alternative substituents for drug discovery, emphasizing the balance between lipophilicity and metabolic stability (Westphal et al., 2015).

Catalytic Applications : The catalytic potential of tert-butyl-based compounds, including those derived from tert-Butyl 6-bromonicotinate, is explored in the context of alkylation and cross-coupling reactions. These findings are crucial for the development of more efficient and sustainable synthetic methodologies in organic chemistry (Qian et al., 2011).

Materials Science and Polymer Chemistry

Polymerization and Block Copolymers : Atom transfer radical polymerization (ATRP) of tert-butyl acrylate, which could be related to the functionalization of tert-Butyl 6-bromonicotinate, demonstrates the utility of tert-butyl esters in synthesizing polymers with controlled architectures. This research is foundational for developing novel materials with specific properties (Davis and Matyjaszewski, 2000).

Synthesis of Amphiphilic Graft Copolymers : The creation of graft copolymers utilizing tert-butyl acrylate as a building block indicates the broader applicability of tert-butyl esters in producing materials with unique hydrophilic and hydrophobic segments. Such materials are significant for applications ranging from drug delivery to water purification (Cai et al., 2004).

Advanced Oxidation Processes

- Environmental Applications : Research on the oxidation of methyl tert-butyl ether (MTBE) using advanced oxidation processes (AOPs) underscores the environmental relevance of tert-butyl-based compounds. This study provides critical insights into the degradation pathways and the formation of disinfection byproducts, contributing to the development of more effective water treatment technologies (Acero et al., 2001).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed (H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and using protective gloves, clothing, and eye/face protection .

Eigenschaften

IUPAC Name |

tert-butyl 6-bromopyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-10(2,3)14-9(13)7-4-5-8(11)12-6-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTRMFSKLFAYIDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CN=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650016 | |

| Record name | tert-Butyl 6-bromopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 6-bromonicotinate | |

CAS RN |

941294-58-2 | |

| Record name | 1,1-Dimethylethyl 6-bromo-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=941294-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 6-bromopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (tert-Butyl) 6-bromonicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-2-[(3-bromobenzyl)oxy]benzoic acid](/img/structure/B1293101.png)

![2-[(3-Bromobenzyl)oxy]-5-chlorobenzoic acid](/img/structure/B1293105.png)

![Tert-butyl [5-(hydroxymethyl)-1,3-oxazol-2-yl]carbamate](/img/structure/B1293109.png)

![tert-butyl 4-[(2E)-3-(dimethylamino)prop-2-enoyl]piperidine-1-carboxylate](/img/structure/B1293110.png)

![6-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1293119.png)